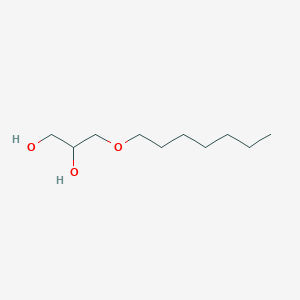
1,2-Propanediol, 3-(heptyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(heptyloxy)-, also known as 1-O-heptylglycerol, is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol It is a derivative of glycerol, where one of the hydroxyl groups is substituted with a heptyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-(heptyloxy)- can be synthesized through the reaction of glycerol with heptyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(heptyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced separation techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(heptyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
1,2-Propanediol, 3-(heptyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(heptyloxy)- involves its interaction with biological membranes due to its amphiphilic nature. The heptyloxy group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-methoxy-: Another derivative of glycerol with a methoxy group instead of a heptyloxy group.
1,3-Propanediol: A structural isomer with different physical and chemical properties.
Uniqueness
1,2-Propanediol, 3-(heptyloxy)- is unique due to its longer alkyl chain, which imparts distinct hydrophobic characteristics. This makes it more suitable for applications requiring amphiphilic properties, such as in surfactants and emulsifiers. Its ability to integrate into lipid bilayers also sets it apart from shorter-chain derivatives .
Properties
CAS No. |
10305-39-2 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-heptoxypropane-1,2-diol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10-12H,2-9H2,1H3 |
InChI Key |
LUCBXPCLWJFUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


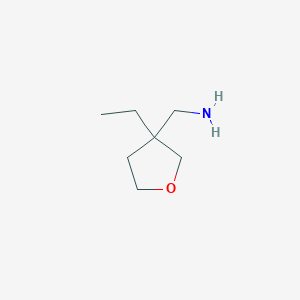
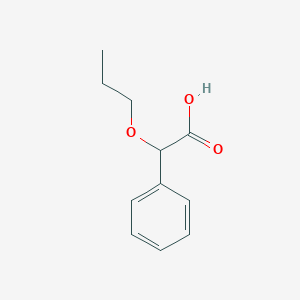
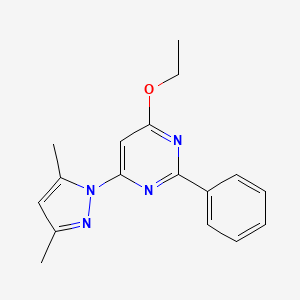
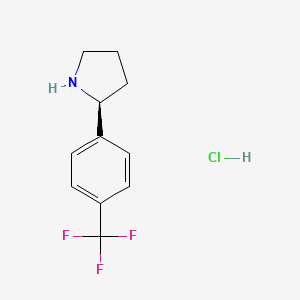
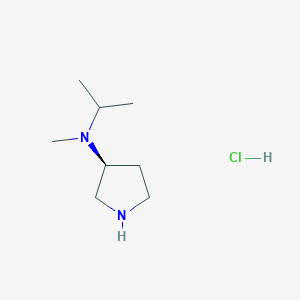
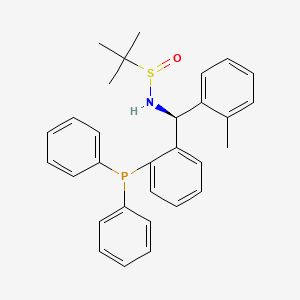
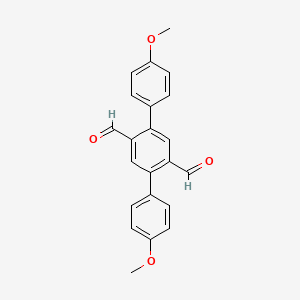
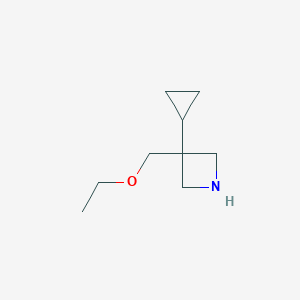
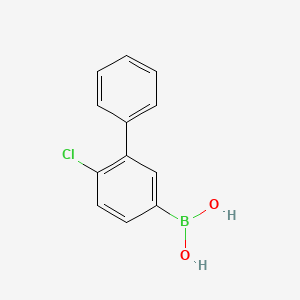
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
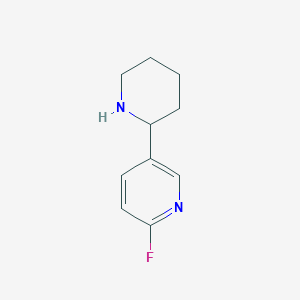
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
